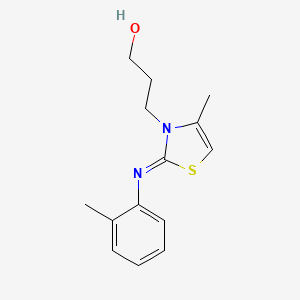

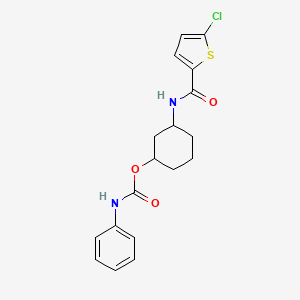

N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as N-cyanoacetamides, involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Another method involves reacting pyridine/isoquinolinium with cyanomethyl halides .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are important precursors for heterocyclic synthesis. They react with common bidentate reagents to form a variety of heterocyclic compounds . Pyridinium ylides, created from pyridinium salts, are also used in the synthesis of many significantly important heterocyclic intermediates .Scientific Research Applications

Synthesis and Characterization

Research on pyrazole derivatives, such as the synthesis and characterization of various 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, showcases the interest in these compounds for their potential biological activities. For instance, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides was explored, highlighting methodologies that could be relevant for the synthesis and characterization of N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).

Cytotoxic Activity

These compounds' cytotoxic activities against various cell lines are a primary area of investigation, suggesting potential applications in developing new therapeutic agents. The mentioned study evaluated the in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, providing a foundation for further research into the bioactivity of related compounds (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).

Antimicrobial and Antifungal Activity

Another study focused on the antimicrobial activity of synthesized compounds, indicating the broad spectrum of biological activities that pyrazole derivatives can exhibit. This research direction underscores the potential of this compound and its analogs in antimicrobial and antifungal applications (Jayesh S. Babariya, Y. Naliapara, 2017).

Agrochemical Applications

The synthesis and evaluation of pyrazole carboxamide derivatives highlight their potential utility in agrochemicals as fungicides and nematocides. This research area opens avenues for using this compound derivatives in developing new agrochemical agents (Wen Zhao, Jiahua Xing, T. Xu, Wei-Li Peng, Xing-Hai Liu, 2017).

Advanced Material Synthesis

Research on polyamides and polyimides containing polar functional groups, including pendent pyrazole rings with amino and cyano groups, demonstrates the relevance of these compounds in material science. The synthesis of aromatic polyamides and polyimides containing pendent pyrazole rings could offer insights into designing new materials with specific properties, including those related to this compound (S. Kim, Sanghwa Lee, Hee-Seung Lee, S. Kim, I. Chung, 2016).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as n-cyanomethyl-2-chloroisonicotinamide (nci) have been shown to induce a broad range of disease resistance in plants like tobacco and rice . This suggests that the compound may interact with similar targets in these organisms.

Mode of Action

Nci, a similar compound, has been shown to induce systemic acquired resistance (sar) in plants, independently from ethylene and jasmonic acid, by stimulating the site between salicylic acid (sa) and npr1 . This suggests that our compound might have a similar mode of action.

Biochemical Pathways

Nci has been shown to induce sar in plants, which is a potent innate immunity system effective against a broad range of pathogens . This suggests that our compound might affect similar biochemical pathways.

Result of Action

Nci has been shown to induce a broad range of disease resistance in plants like tobacco and rice . This suggests that our compound might have similar effects.

Action Environment

A similar compound, flonicamid, is known to be a systemic insecticide used in the field and in glasshouses . This suggests that our compound might also be influenced by similar environmental factors.

Properties

IUPAC Name |

N-(cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O/c1-17(8-7-14)13(18)11-9-15-16-12(11)10-5-3-2-4-6-10/h9-10H,2-6,8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOZLLSSGWDJTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#N)C(=O)C1=C(NN=C1)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2888856.png)

![3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2888859.png)

![6-(Tert-butyl)-3-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2888861.png)

![N-benzyl-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2888863.png)

![2-Cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2888864.png)

![1-(Chloromethyl)-3-cyclopropylbicyclo[1.1.1]pentane](/img/structure/B2888865.png)

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2888866.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(2-furyl)-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetamide](/img/structure/B2888868.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B2888873.png)